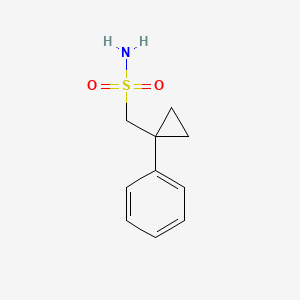amine](/img/structure/B13231576.png)
[1-(4-Bromophenyl)ethyl](octyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)ethylamine: is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. It consists of a bromophenyl group attached to an ethyl chain, which is further connected to an octylamine group. This compound is known for its versatility in chemical reactions and its potential use in pharmaceuticals, materials science, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and octylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-bromobenzaldehyde and ethylamine.
Final Product Formation: The intermediate is then subjected to further reactions, such as alkylation with octylamine, to yield the final product, 1-(4-Bromophenyl)ethylamine.
Industrial Production Methods
Industrial production of 1-(4-Bromophenyl)ethylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the desired reactions.
Purification: Employing purification techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation Products: Formation of corresponding oxides or ketones.
Reduction Products: Formation of secondary or tertiary amines.
Substitution Products: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)ethylamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)ethylamine involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
1-(4-Bromophenyl)ethylamine: Lacks the octyl group, making it less hydrophobic.
4-Bromo-α-methylbenzyl alcohol: Another related compound with a hydroxyl group.
Uniqueness
1-(4-Bromophenyl)ethylamine is unique due to its combination of a bromophenyl group with an octylamine chain, providing distinct chemical properties and reactivity. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C16H26BrN |
|---|---|
Molecular Weight |
312.29 g/mol |
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]octan-1-amine |
InChI |
InChI=1S/C16H26BrN/c1-3-4-5-6-7-8-13-18-14(2)15-9-11-16(17)12-10-15/h9-12,14,18H,3-8,13H2,1-2H3 |
InChI Key |
DQKKXDLJAYUUTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


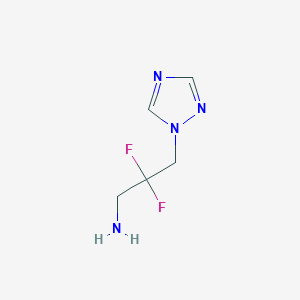

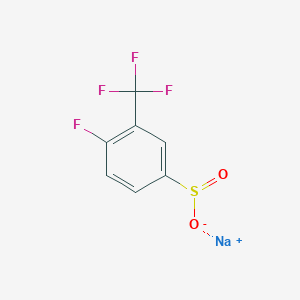
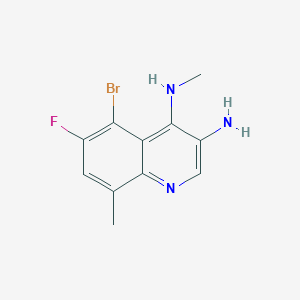
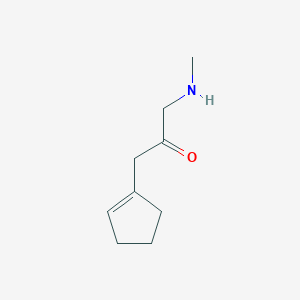
![[Amino({[2-(4-carboxypiperidin-1-yl)-2-oxoethyl]sulfanyl})methylidene]azanium chloride](/img/structure/B13231520.png)
![7-[(Benzyloxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13231522.png)
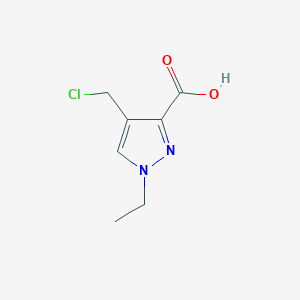
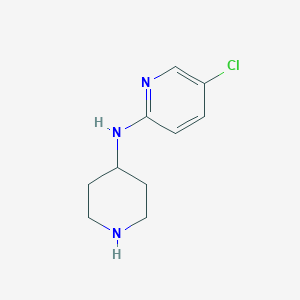
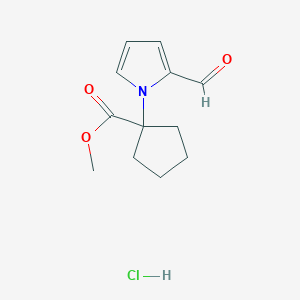


![2-(6-Methylthieno[2,3-D]pyrimidin-4-YL)aceticacid](/img/structure/B13231566.png)
